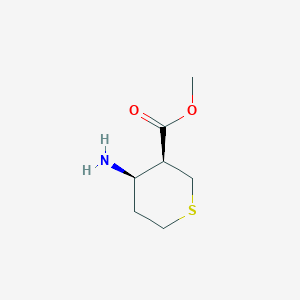
Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate is a chemical compound with a unique structure that includes a thiopyran ring, an amino group, and a carboxylate ester
Métodos De Preparación
The synthesis of Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a thiopyran derivative with an amino group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired stereochemistry is achieved. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and metabolic pathwaysAdditionally, it is used in industrial processes for the production of various chemicals .
Mecanismo De Acción
The mechanism of action of Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate can be compared with other similar compounds, such as 3,4-dihydroxy-3-methyl-2-pentanone and 3-methoxy-4-methylaminopyrrolidine. These compounds share some structural similarities but differ in their specific functional groups and stereochemistry.
Propiedades
Fórmula molecular |
C7H13NO2S |
|---|---|
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
methyl (3S,4R)-4-aminothiane-3-carboxylate |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
LCMCYMNSSZMEAD-NTSWFWBYSA-N |
SMILES isomérico |
COC(=O)[C@H]1CSCC[C@H]1N |
SMILES canónico |
COC(=O)C1CSCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)
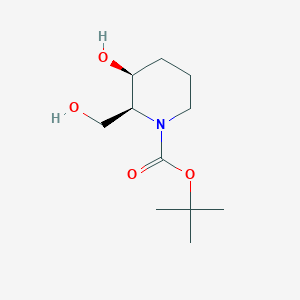
![Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate](/img/structure/B13007533.png)


![3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13007567.png)

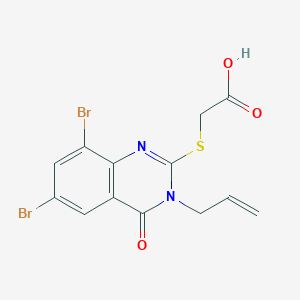

![2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine](/img/structure/B13007590.png)
![(1R,2R,5S,6R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13007591.png)
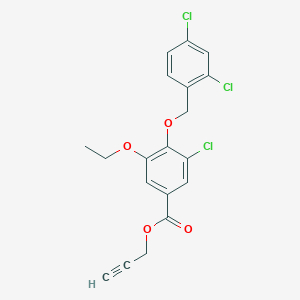
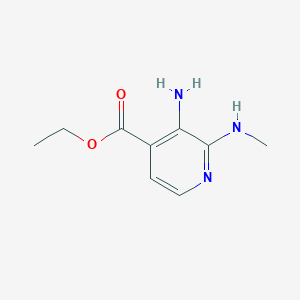
![3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007614.png)
